[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl and a propyl group, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazole-5-carbaldehyde in the presence of a suitable amine source. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether under inert atmosphere.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial enzymes can result in antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carbaldehyde
- 1-propyl-1H-pyrazole-5-carbaldehyde
- 1-methyl-5-aminopyrazole
- 1-propyl-4-aminopyrazole
Uniqueness
[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. The presence of both methyl and propyl groups enhances its lipophilicity and potential for diverse chemical modifications .
Properties
Molecular Formula |
C12H19N5 |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-3-6-17-12(4-5-14-17)9-13-7-11-8-15-16(2)10-11/h4-5,8,10,13H,3,6-7,9H2,1-2H3 |
InChI Key |
MJMVXASFWIYKBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNCC2=CN(N=C2)C |
Origin of Product |
United States |
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